Methyl 4-chloro-2-formylbenzoate
Overview
Description
Methyl 4-chloro-2-formylbenzoate: is an organic compound with the molecular formula C9H7ClO3. It is characterized by a benzene ring substituted with a methyl group, a chloro group, and a formyl group. This compound is primarily used in organic synthesis and has various applications in scientific research, particularly in chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
From 4-chlorobenzoic acid: The compound can be synthesized by reacting 4-chlorobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.
From 4-chloro-2-hydroxybenzaldehyde: Another method involves the formylation of 4-chloro-2-hydroxybenzaldehyde using reagents like Vilsmeier-Haack reagent.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned methods. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, resulting in 4-chloro-2-hydroxybenzoic acid.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: 4-chlorobenzoic acid.
Reduction: 4-chloro-2-hydroxybenzoic acid.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Mechanism of Action
- The primary target of Methyl 4-chloro-2-formylbenzoate is not well-documented in the literature. However, it is essential to recognize that this compound is a bioactive precursor in organic synthesis, suggesting its potential interactions with various cellular components .
Target of Action
Its interactions with cellular components and environmental influences require rigorous investigation . 🌱🔬
Scientific Research Applications
Chemistry: Methyl 4-chloro-2-formylbenzoate is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a precursor in the synthesis of bioactive compounds with potential pharmacological activities. Medicine: The compound is explored for its antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 2-formylbenzoate: Similar structure but lacks the chlorine atom.
4-chlorobenzoic acid: Similar but without the formyl group.
2-formyl-4-chlorophenol: Similar but with a hydroxyl group instead of a methoxy group.
Uniqueness: Methyl 4-chloro-2-formylbenzoate is unique due to its combination of chloro and formyl groups on the benzene ring, which provides distinct chemical reactivity and biological activity compared to its analogs.
This compound's versatility and reactivity make it a valuable tool in various scientific and industrial applications. Its unique properties and potential for diverse applications continue to drive research and development in multiple fields.
Properties
IUPAC Name |
methyl 4-chloro-2-formylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBBGDXVOZYMEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001336-16-8 | |
Record name | methyl 4-chloro-2-formylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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